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Compound of Interest

Compound Name: 2-(Trifluoromethoxy)acetic acid

Cat. No.: B569983 Get Quote

An In-depth Technical Guide to 2-(Trifluoromethoxy)acetic Acid

Abstract
This technical guide provides a comprehensive overview of 2-(Trifluoromethoxy)acetic acid
(CAS No. 69105-00-6), a fluorinated organic building block of significant interest in

pharmaceutical and agrochemical research. The incorporation of the trifluoromethoxy (-OCF₃)

group into molecular scaffolds is a well-established strategy in medicinal chemistry to enhance

critical drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[1][2]

This document details the physicochemical properties, synthesis, analytical characterization,

and potential applications of 2-(Trifluoromethoxy)acetic acid, offering researchers and drug

development professionals a practical resource for leveraging this valuable compound in their

discovery programs.

Core Molecular Attributes and Physicochemical
Properties
2-(Trifluoromethoxy)acetic acid is a carboxylic acid functionalized with a trifluoromethoxy

group on the adjacent carbon. This unique structural motif makes it a desirable synthetic

intermediate.

Molecular Structure:

Molecular Formula: C₃H₃F₃O₃
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Molecular Weight: 144.05 g/mol [3][4]

IUPAC Name: 2-(trifluoromethoxy)acetic acid[3][4]

CAS Number: 69105-00-6[3]

The trifluoromethoxy group is a powerful modulator of molecular properties. It is highly electron-

withdrawing and metabolically stable due to the strength of the C-F bonds.[1] Unlike the more

common trifluoromethyl (-CF₃) group, the -OCF₃ group is considered a "super lipophilic"

substituent, capable of significantly enhancing a molecule's ability to permeate biological

membranes.[1][5]

Table 1: Physicochemical Data for 2-(Trifluoromethoxy)acetic acid

Property Value Source

Molecular Weight 144.05 g/mol PubChem[3][4]

Molecular Formula C₃H₃F₃O₃ PubChem[3][4]

Physical Form Solid, semi-solid, or liquid Sigma-Aldrich

Predicted Boiling Point 140.8 ± 35.0 °C ChemicalBook[6]

Predicted Density 1.509 ± 0.06 g/cm³ ChemicalBook[6]

Predicted pKa 2.42 ± 0.10 ChemicalBook[6]

Storage Temperature 2-8°C, Sealed in dry conditions Sigma-Aldrich

Note: Some physical properties are predicted values derived from computational models and

should be confirmed experimentally.

Synthesis of 2-(Trifluoromethoxy)acetic Acid
While specific proprietary synthesis routes for 2-(Trifluoromethoxy)acetic acid may vary

between suppliers, a common and logical approach involves the Williamson ether synthesis.

This method is a cornerstone of organic chemistry for forming ethers and provides a reliable

pathway. The following protocol is based on a well-established procedure for a structurally

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://prepchem.com/2-2-2-trifluoroethoxy-acetic-acid/
https://pubchem.ncbi.nlm.nih.gov/compound/2-_Trifluoromethoxy_acetic-acid
https://www.benchchem.com/product/b569983?utm_src=pdf-body
https://prepchem.com/2-2-2-trifluoroethoxy-acetic-acid/
https://pubchem.ncbi.nlm.nih.gov/compound/2-_Trifluoromethoxy_acetic-acid
https://prepchem.com/2-2-2-trifluoroethoxy-acetic-acid/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12298972/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12298972/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10458641/
https://www.benchchem.com/product/b569983?utm_src=pdf-body
https://prepchem.com/2-2-2-trifluoroethoxy-acetic-acid/
https://pubchem.ncbi.nlm.nih.gov/compound/2-_Trifluoromethoxy_acetic-acid
https://prepchem.com/2-2-2-trifluoroethoxy-acetic-acid/
https://pubchem.ncbi.nlm.nih.gov/compound/2-_Trifluoromethoxy_acetic-acid
https://sielc.com/Application-HPLC-Analysis-of-TFA
https://sielc.com/Application-HPLC-Analysis-of-TFA
https://sielc.com/Application-HPLC-Analysis-of-TFA
https://www.benchchem.com/product/b569983?utm_src=pdf-body
https://www.benchchem.com/product/b569983?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b569983?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


similar compound, (2,2,2-Trifluoroethoxy)acetic acid, and is presented here as a representative

methodology.[3]

Representative Synthetic Protocol: Williamson Ether
Synthesis Approach
This two-step process involves the formation of an alkoxide from a trifluoromethoxy source

followed by nucleophilic substitution on an acetic acid derivative.

Step 1: Alkoxide Formation The initial step would involve generating a trifluoromethoxide anion.

Due to the instability of trifluoromethanol, a more practical precursor like trifluoromethyl triflate

or a related reagent would be used to react with a protected glycolic acid derivative.

Step 2: Nucleophilic Substitution The generated trifluoromethoxide equivalent would then react

with a suitable 2-haloacetic acid ester (e.g., ethyl bromoacetate). The ester protects the

carboxylic acid from reacting with the base.

Step 3: Hydrolysis The final step is the hydrolysis of the resulting ester under acidic or basic

conditions to yield the desired 2-(Trifluoromethoxy)acetic acid.

Detailed Experimental Protocol (Adapted from a similar synthesis[3])

Causality: The use of a strong, non-nucleophilic base like sodium hydride (NaH) is critical to

deprotonate the alcohol without competing in the subsequent substitution reaction. Toluene is

an effective solvent as it is inert under these conditions and has a sufficiently high boiling point

to drive the reaction to completion. The final acidification step is necessary to protonate the

carboxylate salt formed during the reaction and workup, ensuring the final product is the neutral

carboxylic acid.

Reaction Setup: To a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux

condenser, and addition funnel, add sodium hydride (60% dispersion in mineral oil, 2.1

equivalents) and anhydrous toluene under a nitrogen atmosphere.

Alcohol Addition: Cool the mixture and add a trifluoromethoxy precursor (1.0 equivalent)

dropwise. Stir the mixture at room temperature for 30-60 minutes to ensure complete

formation of the alkoxide.
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Substitution: Add a solution of ethyl bromoacetate (1.0 equivalent) in toluene dropwise via

the addition funnel.

Reaction: Heat the resulting mixture to reflux for 24-48 hours, monitoring the reaction

progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Workup: Cool the mixture to room temperature and cautiously quench with water. Separate

the aqueous and organic layers.

Extraction: Extract the aqueous layer with diethyl ether (3x) to remove any unreacted starting

materials.

Acidification & Isolation: Acidify the aqueous layer to pH 1 with concentrated hydrochloric

acid. Extract the product into diethyl ether (3x).

Purification: Combine the final organic extracts, wash with brine, dry over anhydrous

magnesium sulfate, filter, and concentrate in vacuo. The crude product can be further

purified by vacuum distillation or chromatography.

Synthesis Workflow Diagram
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Figure 1. Representative Synthesis Workflow
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Figure 2. Standard Analytical Characterization Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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